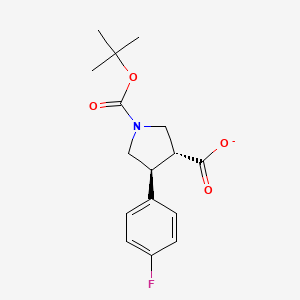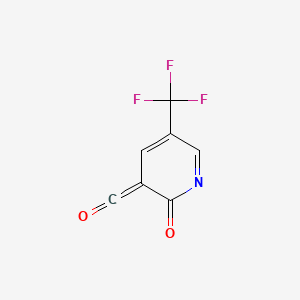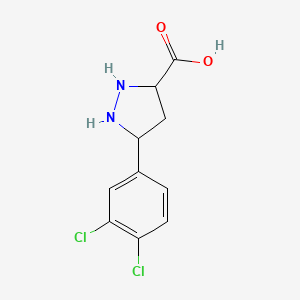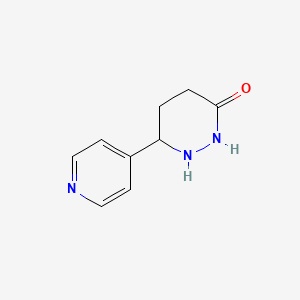
1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with a molecular formula of C16H20FNO4. This compound is characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring and ester group may also contribute to its overall biological activity by influencing its binding affinity and stability.
Comparison with Similar Compounds
1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- can be compared with similar compounds such as:
1,3-Pyrrolidinedicarboxylic acid, 4-(3-fluorophenyl)-, 1-(1,1-dimethylethyl) ester: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
1,3-Pyrrolidinedicarboxylic acid, 4-(3-hydroxyphenyl)-, 1-(1,1-dimethylethyl) ester: This compound has a hydroxyl group instead of a fluorine atom on the phenyl ring.
1,3-Pyrrolidinedicarboxylic acid, 4-(3-bromophenyl)-, 1-(1,1-dimethylethyl) ester: This compound has a bromine atom instead of a fluorine atom on the phenyl ring.
The unique positioning of the fluorine atom in 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19FNO4- |
|---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
(3R,4S)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1 |
InChI Key |
VRCJPGMBINFMCH-OLZOCXBDSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)




![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)

![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)
![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)


![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
